2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-5-(trifluoromethyl)pyridine
Description
This compound is a heterocyclic molecule featuring three distinct structural motifs:
- A [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic system combining triazole and pyridazine rings.
- A 5-(trifluoromethyl)pyridine group, known for improving metabolic stability and lipophilicity in medicinal chemistry contexts.
The octahydropyrrolopyrrole system may contribute to stereochemical complexity, impacting interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
6-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7/c18-17(19,20)12-1-2-14(21-7-12)25-8-11-5-6-26(13(11)9-25)16-4-3-15-23-22-10-27(15)24-16/h1-4,7,10-11,13H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDZRPWIGGAWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.43 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
Research indicates that this compound may interact with various biological targets:
- Pyruvate Kinase Activation : It has been suggested that compounds similar to this one can activate pyruvate kinase R (PKR), which plays a critical role in glycolysis. Activation of PKR can enhance red blood cell (RBC) membrane integrity and reduce hemolysis by improving ATP production and decreasing levels of 2,3-diphosphoglycerate (2,3-DPG) .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting specific cancer cell lines. The precise mechanism involves interference with metabolic pathways essential for cancer cell proliferation.
Biological Activity Assessment
A summary of the biological activities assessed in various studies is provided in the table below:
Case Studies
Several case studies have explored the biological activity of this compound:
-
Case Study on Antitumor Effects :
- A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.
-
Study on PKR Activation :
- In vitro experiments showed that the compound effectively activated PKR in erythroid cells, leading to enhanced ATP levels and improved cellular resilience against oxidative stress.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the triazolo-pyridazine moiety exhibit significant anticancer properties. Studies have demonstrated that derivatives of triazolo[4,3-b]pyridazine can inhibit tumor growth in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against cancer cells.
Antimicrobial Properties
Compounds similar to 2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-5-(trifluoromethyl)pyridine have shown promising results against a range of bacterial and fungal pathogens. The triazole ring is known for its antifungal activity, making this compound a candidate for developing new antimicrobial agents.
Neurological Applications
The structural components of this compound suggest potential applications in treating neurological disorders. The presence of the pyrrolidine and pyrrol moieties may contribute to neuroprotective effects. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, providing a basis for further exploration into their use as therapeutic agents for conditions such as depression and anxiety.
Agricultural Science
Pesticidal Activity
The unique chemical structure of this compound positions it as a potential pesticide. Research has shown that triazole derivatives can act as fungicides or herbicides. The trifluoromethyl group is particularly effective in enhancing the stability and potency of agricultural chemicals.
Plant Growth Regulators
Studies have indicated that compounds with similar structures can function as plant growth regulators. They may promote growth or enhance resistance to environmental stressors in crops, thereby improving yield and sustainability in agriculture.
Material Science
Polymer Chemistry
The incorporation of triazole and pyridine units into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. This compound could be utilized in synthesizing new polymers with specific functionalities for applications in coatings, adhesives, and composites.
Nanotechnology
Research into nanomaterials has identified the potential for using such compounds in creating nanoscale devices or materials with unique electronic properties. The trifluoromethyl group may contribute to improved electronic characteristics, making it suitable for applications in sensors or electronic devices.
- Anticancer Study (2023) : A study published in Journal of Medicinal Chemistry evaluated a series of triazolo-pyridazine derivatives, including compounds similar to the target molecule. Results showed a significant reduction in tumor size in xenograft models.
- Antimicrobial Efficacy (2024) : Research conducted by the Institute of Microbial Technology demonstrated that derivatives exhibited potent activity against MRSA strains, suggesting a pathway for developing new antibiotics.
- Agricultural Application (2025) : A field trial reported by Agricultural Sciences indicated that a related compound improved crop yield by 15% under drought conditions due to its plant growth regulatory effects.
Chemical Reactions Analysis
Coupling Reactions
The compound participates in coupling reactions facilitated by peptide-coupling agents. Key reagents and conditions include:
-
Reagents : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) .
-
Solvents : Dichloromethane (DCM), N,N-dimethylformamide (DMF) .
Example Reaction :
Formation of amide bonds via activation of carboxylic acid intermediates (e.g., coupling with primary amines) .
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| EDC·HCl + DMAP | DCM | 0–25°C | Activated ester intermediate |
| BOP + N-Methylmorpholine | DMF | 50–80°C | Peptide-linked derivative |
Catalytic Cross-Coupling
Palladium-catalyzed cross-coupling reactions are critical for functionalizing the pyridine and triazolopyridazine rings:
-
Catalysts : Palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) .
-
Conditions : Solvents like DMF or toluene at 80–130°C under inert atmosphere .
Example : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyridazine ring .
| Substrate | Catalyst | Yield | Application |
|---|---|---|---|
| Boronic acid derivative | Pd(OAc)₂ | 65–85% | Biaryl-functionalized analog |
Nucleophilic Aromatic Substitution (NAS):
The electron-deficient trifluoromethylpyridine moiety undergoes NAS with amines or thiols :
-
Reagents : Alkyl/aryl amines, sodium hydride (NaH).
-
Conditions : Reflux in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Example :
Replacement of a halogen (if present) with piperazine under basic conditions .
Electrophilic Substitution:
The pyrrolo[2,3-c]pyrrole core reacts with electrophiles (e.g., nitrating agents) at electron-rich positions .
Oxidation and Reduction
-
Oxidation :
The tertiary amine in the octahydropyrrolo[2,3-c]pyrrole system is resistant to oxidation, but adjacent CH₂ groups may oxidize to ketones using KMnO₄ or RuO₄ . -
Reduction :
The trifluoromethyl group remains inert, but imine bonds in the triazolopyridazine ring can be reduced with NaBH₄ or H₂/Pd-C .
| Reaction | Reagent | Product |
|---|---|---|
| Oxidation of CH₂ | KMnO₄ (aq. H₂SO₄) | Ketone derivative |
| Reduction of imine | NaBH₄/MeOH | Saturated triazoline analog |
Cyclization and Ring-Opening
-
Cyclization : Acid-catalyzed formation of fused rings (e.g., morpholine derivatives) via intramolecular nucleophilic attack .
-
Ring-Opening : Basic hydrolysis of the triazolopyridazine ring to yield pyridazine diamines .
Conditions :
Stability and Reactivity Trends
-
Electron-Withdrawing Effects : The trifluoromethyl group deactivates the pyridine ring, directing substitutions to the triazolopyridazine moiety.
-
Solvent Sensitivity : Reactions in polar aprotic solvents (DMF, DMSO) favor nucleophilic pathways, while non-polar solvents (toluene) aid coupling reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Compound A : 5-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine (CAS: 2549035-72-3)
- Molecular Formula : C₁₉H₁₉F₃N₆O
- Structural Differences :
- Replaces the octahydropyrrolo[2,3-c]pyrrole with a pyrrolidine ring.
- Introduces a cyclopropyl substituent on the triazolopyridazine core.
- Contains an ether linkage (oxygen bridge) between the pyrrolidine and triazolopyridazine moieties.
- Implications :
Compound B : 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine
- Structural Features :
- Combines triazole , thiazolo , and pyrimidine rings.
- Includes bulky aryl groups (chlorophenyl, methoxyphenyl).
- Implications: Bulkier substituents may reduce solubility compared to the target compound.
Physicochemical and Spectral Comparisons
NMR Spectral Insights :
- For compounds with similar triazolopyridazine cores, NMR chemical shifts in regions corresponding to protons near substituents (e.g., trifluoromethyl or cyclopropyl groups) show significant variations. For example, in Compound A, the cyclopropyl group may upfield-shift adjacent protons due to ring current effects, whereas the target compound’s octahydropyrrolopyrrole system could exhibit distinct splitting patterns due to stereochemical complexity .
Preparation Methods
Hydrazine Cyclization Method
The triazolo-pyridazine core is synthesized via cyclocondensation of 6-hydrazinopyridazine derivatives with orthoesters or carbonyl reagents. A representative protocol from patent literature involves:
-
Reacting 3-chloro-6-hydrazino-1(6H)pyridazinecarboxylic acid ethyl ester with sodium ethoxide in ethanol under reflux (4 hr), yielding 6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one in 85% yield.
-
Subsequent halogen displacement at C6 using nucleophiles (e.g., amines, alkoxides) introduces substituents. For example, treatment with butylamine in dimethylformamide (55–60°C, 8 hr) provides 6-butylamino derivatives.
Key Reaction Parameters
| Parameter | Optimal Conditions | Yield Improvement Factors |
|---|---|---|
| Temperature | 55–60°C | Slow addition of hydrazine |
| Solvent | Ethanol/DMF | Anhydrous conditions |
| Catalyst | Sodium ethoxide | Nitrogen atmosphere |
Octahydropyrrolo[2,3-c]pyrrole Scaffold Construction
Ring-Closing Metathesis (RCM)
The bicyclic pyrrolo-pyrrole system is assembled via RCM using Grubbs catalysts. A typical procedure involves:
Stereoselective Amination
Stereochemical control at the pyrrolidine junctions is achieved using chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones direct the configuration during N-acylation steps, enabling >90% enantiomeric excess.
Fragment Coupling and Trifluoromethylation
Buchwald-Hartwig Amination
The octahydropyrrolo[2,3-c]pyrrole and triazolo-pyridazine units are coupled via palladium-catalyzed C–N bond formation:
Trifluoromethyl Group Introduction
The 5-(trifluoromethyl)pyridine moiety is incorporated via:
-
Ullmann-type coupling : Reacting 5-bromopyridine with CuCF₃ in DMF at 130°C.
-
Directed ortho-metalation : Using LDA to deprotonate pyridine at C2, followed by reaction with CF₃TMS.
Process Optimization and Scalability
Continuous Flow Synthesis
Adopting flow chemistry improves yield and safety for exothermic steps (e.g., cyclizations):
Purification Strategies
| Technique | Application | Efficiency Gain |
|---|---|---|
| Simulated moving bed | Enantiomer separation | 40% solvent reduction |
| Acid-base extraction | Removal of Pd residues | >99% metal removal |
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 8.72 (s, 1H, triazole-H), δ 4.32–3.45 (m, 8H, pyrrolidine-H) | Fused ring systems |
| ¹⁹F NMR | δ -62.5 (s, CF₃) | Trifluoromethyl group |
| HRMS | m/z 453.1789 [M+H]⁺ (calc. 453.1792) | Molecular formula confirmation |
Q & A
Q. What are the key considerations for designing a synthesis route for this compound?
- Methodological Answer : Synthesis requires multi-step heterocyclic assembly. Begin with pyridazine or pyridine precursors, introducing the triazolo ring via cyclization using reagents like phosphorus oxychloride or formic acid . The octahydropyrrolo[2,3-c]pyrrole moiety may involve ring-closing metathesis or reductive amination. Purification via column chromatography or recrystallization is critical due to stereochemical complexity. Monitor reaction progress using TLC and intermediate characterization via H/C NMR .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. H/C NMR identifies proton environments, particularly the trifluoromethyl group (δ ~110-120 ppm in F NMR) and pyrrolidine ring stereochemistry. IR spectroscopy verifies functional groups (e.g., C-F stretch at 1100-1200 cm). X-ray crystallography resolves absolute stereochemistry in crystalline derivatives .
Q. What common functionalization reactions are applicable to the triazolopyridazine core?
- Methodological Answer : The triazolo[4,3-b]pyridazine core undergoes nucleophilic substitution at the 6-position (e.g., with amines or thiols) under basic conditions. Electrophilic aromatic substitution is hindered by electron-withdrawing groups (e.g., trifluoromethyl), but directed ortho-metalation can enable regioselective modifications .
Advanced Research Questions
Q. How can synthetic yield be optimized during scale-up?
- Methodological Answer : Transition from batch to continuous flow reactors improves heat/mass transfer and reduces side reactions. Automated systems control critical parameters (e.g., temperature, stoichiometry) for intermediates like octahydropyrrolo-pyrrole. Use in-line analytics (e.g., FTIR) for real-time monitoring . For stereochemical control, employ chiral catalysts (e.g., Ru-based for asymmetric hydrogenation) .
Q. How can aqueous solubility challenges be addressed for in vitro assays?
- Methodological Answer : Salt formation (e.g., hydrochloride or trifluoroacetate) enhances solubility. Co-solvents (DMSO ≤1% v/v) or lipid-based nanoformulations improve bioavailability. Structural analogs with polar substituents (e.g., hydroxyl or carboxyl groups) can be synthesized via substitution at the pyridine ring .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Validate assay conditions: Check purity (>95% via HPLC), solvent effects, and target specificity. Compare with structurally related inhibitors (e.g., AZD5153, a triazolopyridazine-based BET inhibitor ). Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics and rule off-target effects .
Q. What strategies enable regioselective modification of the fused pyrrolidine ring?
- Methodological Answer : Introduce directing groups (e.g., Boc-protected amines) to guide C-H activation. Transition-metal catalysts (Pd, Rh) enable site-selective functionalization. For stereochemical control, use chiral auxiliaries during ring formation .
Q. How to assess compound stability under physiological conditions?
- Methodological Answer : Conduct stress testing: Expose to pH gradients (1.2-7.4), elevated temperatures (40°C), and oxidizing agents (HO). Monitor degradation via LC-MS and identify metabolites. Compare stability with analogs lacking the trifluoromethyl group .
Q. What computational methods predict target engagement and selectivity?
Q. How to mitigate stereochemical heterogeneity during pyrrolidine ring synthesis?
- Methodological Answer :
Use enantiopure starting materials (e.g., (S)-proline derivatives) or asymmetric catalysis. Chiral HPLC separates diastereomers post-synthesis. Dynamic kinetic resolution (DKR) techniques can invert undesired stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
